molecular formula C10H8N8O2S2 B11498540 5-{[4-methyl-2-nitro-5-(1H-tetrazol-1-yl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[4-methyl-2-nitro-5-(1H-tetrazol-1-yl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B11498540
M. Wt: 336.4 g/mol
InChI Key: CSUUBNVAIGZTHB-UHFFFAOYSA-N
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Description

5-{[4-METHYL-2-NITRO-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound featuring a unique combination of functional groups, including a tetrazole ring, a nitro group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-METHYL-2-NITRO-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the nitro group and the thiadiazole ring. Common reagents used in these reactions include sodium azide, sulfur, and various nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-METHYL-2-NITRO-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions include amine derivatives, sulfoxides, sulfones, and substituted tetrazoles. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

Chemistry

In chemistry, 5-{[4-METHYL-2-NITRO-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 5-{[4-METHYL-2-NITRO-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{[4-METHYL-2-NITRO-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE include other tetrazole-containing compounds and thiadiazole derivatives. Examples include:

Uniqueness

What sets 5-{[4-METHYL-2-NITRO-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H8N8O2S2

Molecular Weight

336.4 g/mol

IUPAC Name

5-[4-methyl-2-nitro-5-(tetrazol-1-yl)phenyl]sulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8N8O2S2/c1-5-2-7(18(19)20)8(21-10-14-13-9(11)22-10)3-6(5)17-4-12-15-16-17/h2-4H,1H3,(H2,11,13)

InChI Key

CSUUBNVAIGZTHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C=NN=N2)SC3=NN=C(S3)N)[N+](=O)[O-]

Origin of Product

United States

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